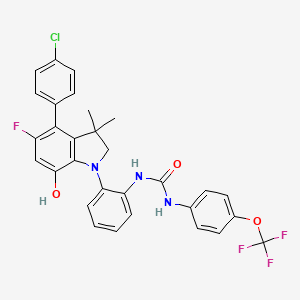

P2Y1 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H24ClF4N3O3 |

|---|---|

Molecular Weight |

586.0 g/mol |

IUPAC Name |

1-[2-[4-(4-chlorophenyl)-5-fluoro-7-hydroxy-3,3-dimethyl-2H-indol-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C30H24ClF4N3O3/c1-29(2)16-38(27-24(39)15-21(32)25(26(27)29)17-7-9-18(31)10-8-17)23-6-4-3-5-22(23)37-28(40)36-19-11-13-20(14-12-19)41-30(33,34)35/h3-15,39H,16H2,1-2H3,(H2,36,37,40) |

InChI Key |

GKKHXSFPYJSHCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C2=C1C(=C(C=C2O)F)C3=CC=C(C=C3)Cl)C4=CC=CC=C4NC(=O)NC5=CC=C(C=C5)OC(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

P2Y1 Antagonists: A Deep Dive into the Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Its significance as a therapeutic target has driven extensive research into the development of selective antagonists. This technical guide provides a comprehensive overview of the P2Y1 antagonist mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the core concepts.

The P2Y1 Receptor and its Signaling Cascade

The P2Y1 receptor is a member of the P2Y family of purinergic receptors and is primarily coupled to the Gq class of G proteins.[3][4] Upon activation by its endogenous ligand ADP, the P2Y1 receptor initiates a well-defined intracellular signaling cascade.

The binding of ADP to the P2Y1 receptor induces a conformational change, leading to the activation of the associated Gq protein.[5] The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[1][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6] This rapid increase in intracellular calcium concentration is a key event in P2Y1-mediated cellular responses, such as the initial phase of platelet shape change and aggregation.[2][6]

Figure 1: P2Y1 Receptor Signaling Pathway.

Mechanism of Action of P2Y1 Antagonists

P2Y1 antagonists function by inhibiting the binding of ADP to the receptor, thereby preventing the initiation of the downstream signaling cascade. These antagonists can be broadly classified into two main categories based on their binding site and mechanism of inhibition: competitive (orthosteric) antagonists and allosteric antagonists.

Competitive (Orthosteric) Antagonism

Competitive antagonists bind to the same site on the P2Y1 receptor as the endogenous agonist ADP.[7] By occupying the orthosteric binding pocket, these antagonists directly block ADP from binding and activating the receptor. The majority of well-characterized P2Y1 antagonists, such as MRS2179, MRS2279, and MRS2500, fall into this category.[2][8] Some of these antagonists, like MRS2179, MRS2279, and MRS2500, have also been shown to act as inverse agonists, meaning they can inhibit the constitutive (basal) activity of the P2Y1 receptor in the absence of an agonist.[2]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation [mdpi.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. P2Y1 antagonists: combining receptor-based modeling and QSAR for a quantitative prediction of the biological activity based on consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of selective high affinity antagonists, agonists, and radioligands for the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the P2Y1 Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, most notably in hemostasis and thrombosis.[1][2] As a member of the P2Y family of purinergic receptors, it is activated by the endogenous ligand adenosine diphosphate (ADP).[3] Its involvement in critical signaling cascades has made it a significant target for therapeutic intervention, particularly in the context of antiplatelet therapies. This technical guide provides a comprehensive overview of the P2Y1 receptor signaling pathway, including its mechanism of activation, downstream effectors, and physiological functions. Furthermore, it presents key quantitative data, detailed experimental protocols for its study, and visual diagrams to elucidate complex signaling and experimental workflows.

Core Signaling Pathway

The canonical signaling pathway of the P2Y1 receptor is initiated by the binding of its primary agonist, ADP. This event triggers a conformational change in the receptor, facilitating its coupling to heterotrimeric G proteins of the Gq/11 family.[4][5] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.

The activated Gαq subunit then stimulates its primary effector, phospholipase C-β (PLCβ). PLCβ proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, instigating the release of stored calcium ions (Ca2+) into the cytosol.[2] The subsequent elevation in intracellular Ca2+ concentration, in concert with DAG, activates protein kinase C (PKC).[6] These signaling events culminate in a variety of cellular responses, including platelet shape change and aggregation, smooth muscle contraction, and neurotransmission.[2][7]

Recent studies have also highlighted that the P2Y1 receptor can exhibit constitutive activity, meaning it can signal in the absence of an agonist.[2][4] This basal signaling can be modulated by inverse agonists.[2]

Quantitative Data: Ligand Binding Affinities

The affinity of various ligands for the P2Y1 receptor has been characterized through radioligand binding assays and functional studies. The following tables summarize key affinity (Ki) and potency (EC50) values for selected agonists and antagonists.

| Agonist | Receptor Species | Assay Type | Ki (nM) | EC50 (nM) | Reference(s) |

| ADP | Human | Radioligand Binding | 15,400 ± 9,000 | [1] | |

| ADP | Human | Calcium Mobilization | 59.7 ± 15.3 | [8] | |

| 2MeSADP | Human | Radioligand Binding | 46.5 ± 1.7 | [1] | |

| 2MeSADP | Rat | Radioligand Binding | 2.6 | [9] | |

| ATP | Human | Radioligand Binding | 16,250 ± 875 | [1] | |

| ATP | Human | Functional Assay | 1,500 | [9] |

| Antagonist | Receptor Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| MRS2500 | Human | Radioligand Binding | 0.78 | ||

| MRS2500 | Human | Platelet Aggregation | 0.95 | ||

| MRS2179 | Human | Radioligand Binding | 72.5 ± 17 | [1] | |

| BPTU | Human | Radioligand Binding | 6.0 | [10] |

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the P2Y1 receptor (e.g., from Sf9 cells or platelets).[1]

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[12]

-

Wash buffer: Ice-cold binding buffer.

-

Test compounds (unlabeled ligands).

-

Glass fiber filters (e.g., GF/C).[12]

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.[12]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. For total binding, omit the unlabeled ligand. For non-specific binding, include a saturating concentration of a known P2Y1 antagonist.[12]

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[12]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[13]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[12]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation.

Materials:

-

Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., HEK293 cells, platelets).[2][8]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

-

Assay buffer (e.g., Krebs solution).[14]

-

P2Y1 receptor agonists.

-

Fluorescence plate reader with an integrated liquid handling system.[15]

Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) at 37°C for 30-60 minutes.[14]

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the P2Y1 agonist at various concentrations using the integrated liquid handler and immediately begin recording the fluorescence intensity over time.[15]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of agonist concentration to generate a dose-response curve and determine the EC50 value.[16]

Platelet Aggregation Assay

This assay assesses the ability of P2Y1 receptor ligands to induce or inhibit platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets.[7]

-

Aggregometer.

-

P2Y1 receptor agonists (e.g., ADP).

-

P2Y1 receptor antagonists.

Procedure:

-

Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. Prepare washed platelets by further centrifugation and resuspension in a suitable buffer.[7]

-

Assay Setup: Place a sample of the platelet suspension in a cuvette with a stir bar in the aggregometer and allow it to equilibrate to 37°C.[7]

-

Baseline Measurement: Record the baseline light transmittance through the platelet suspension.

-

Agonist/Antagonist Addition: To test for agonist activity, add the test compound to the platelet suspension. To test for antagonist activity, pre-incubate the platelets with the test compound before adding a known P2Y1 agonist like ADP.[17]

-

Measurement of Aggregation: As platelets aggregate, the light transmittance through the suspension increases. Record the change in light transmittance over time.

-

Data Analysis: Quantify the extent of aggregation as the maximum change in light transmittance. For antagonists, calculate the IC50 by plotting the inhibition of aggregation as a function of antagonist concentration.[18]

References

- 1. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Demystifying P2Y1 Receptor Ligand Recognition through Docking and Molecular Dynamics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of P2Y1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), plays a pivotal role in ADP-mediated platelet aggregation and thrombus formation. Its critical function in hemostasis and thrombosis has made it a compelling target for the development of novel antiplatelet therapies. This technical guide provides an in-depth overview of the discovery and development of P2Y1 antagonists, detailing the various chemical classes, structure-activity relationships, and the experimental protocols utilized in their characterization.

Introduction to the P2Y1 Receptor and its Role in Platelet Aggregation

The P2Y1 receptor is primarily coupled to the Gq alpha subunit.[1] Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event initiating platelet shape change and the initial, transient phase of platelet aggregation.[1][2] For a sustained and irreversible platelet aggregation, co-activation of the P2Y12 receptor, which is coupled to Gi, is necessary.[2] The synergistic action of both receptors makes the P2Y1 receptor an attractive target for antithrombotic drugs.

P2Y1 Receptor Signaling Pathway

The signaling cascade initiated by the activation of the P2Y1 receptor is a well-characterized pathway that is central to its physiological function. The following diagram illustrates the key steps in this process.

Caption: P2Y1 Receptor Signaling Cascade.

Key Classes of P2Y1 Antagonists

The development of P2Y1 antagonists has led to the emergence of several distinct chemical classes, broadly categorized as nucleotide and non-nucleotide derivatives.

1. Nucleotide Analogues: Initial efforts focused on modifying the endogenous agonist, ADP. These antagonists often feature modifications to the ribose, phosphate, or adenine moieties to confer antagonistic properties and improve stability.

2. Non-Nucleotide Antagonists: To overcome the limitations of nucleotide-based compounds, such as poor oral bioavailability and metabolic instability, research has shifted towards the discovery of small molecule, non-nucleotide antagonists. These compounds offer more drug-like properties and diverse chemical scaffolds.

Quantitative Data of P2Y1 Antagonists

The following tables summarize the potency and selectivity of key P2Y1 antagonists from different chemical classes.

Table 1: Nucleotide and Nucleotide-like P2Y1 Antagonists

| Compound | Chemical Class | Species | Assay Type | Potency (IC50/Ki) | Selectivity vs. P2Y12 | Reference |

| MRS2179 | Adenosine 3',5'-bisphosphate analogue | Human | Platelet Aggregation | IC50: 0.33 µM | Selective for P2Y1 | [3] |

| MRS2279 | (N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate analogue | Human | Radioligand Binding | Ki: 1.1 nM | Highly Selective | [4] |

| MRS2500 | 2-Iodo-(N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate | Human | Platelet Aggregation | IC50: 0.95 nM | >1000-fold vs P2Y12/13 | [5] |

| A3P5PS | Adenosine 3'-phosphate 5'-phosphosulfate | Turkey/Human | Phospholipase C activity | pKB: 6.46 | Selective for P2Y1 | [6] |

Table 2: Non-Nucleotide P2Y1 Antagonists

| Compound | Chemical Class | Species | Assay Type | Potency (IC50/Ki) | Selectivity | Reference |

| BPTU | Phenylurea derivative | Human | Calcium Mobilization | IC50: 2.6 µM | Selective for P2Y1 | [7] |

| Compound 1h | Benzimidazole derived sulfonylurea | Human | Calcium Mobilization | IC50: 0.19 µM | Selective for P2Y1 | [1] |

| Compound 47 | Heterocyclic derivative | Human | Radioligand Binding | Ki: 90 nM | Selective for P2Y1 | [3] |

Experimental Protocols for P2Y1 Antagonist Characterization

The identification and characterization of P2Y1 antagonists rely on a cascade of in vitro assays to determine their potency, selectivity, and mechanism of action.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the P2Y1 receptor.

Methodology:

-

Receptor Source: Membranes from cells recombinantly expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).

-

Radioligand: A radiolabeled P2Y1 antagonist, such as [³H]MRS2500, is used at a concentration near its Kd.

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the ADP-induced increase in intracellular calcium.

Methodology:

-

Cell Line: Human astrocytoma cells (1321N1) or other suitable cells stably expressing the human P2Y1 receptor.

-

Calcium Indicator: A fluorescent calcium-sensitive dye, such as Fluo-4 AM.

-

Procedure:

-

Load the cells with the calcium indicator dye.

-

Pre-incubate the cells with varying concentrations of the test antagonist.

-

Stimulate the cells with a fixed concentration of a P2Y1 agonist (e.g., 2-MeSADP).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage inhibition of the agonist-induced calcium response against the antagonist concentration.

Platelet Aggregation Assay

This assay assesses the functional effect of P2Y1 antagonists on their primary physiological target, the platelets.

Methodology:

-

Platelet Source: Washed human platelets or platelet-rich plasma (PRP).

-

Agonist: ADP is used to induce platelet aggregation.

-

Procedure:

-

Pre-incubate the platelet suspension with the test antagonist or vehicle.

-

Add ADP to initiate aggregation.

-

Monitor the change in light transmission through the platelet suspension over time using an aggregometer.

-

-

Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the maximum aggregation response induced by ADP.

P2Y1 Antagonist Discovery Workflow

The discovery of novel P2Y1 antagonists typically follows a structured screening cascade designed to identify and characterize promising lead compounds.

Caption: A typical screening cascade for P2Y1 antagonists.

Conclusion and Future Directions

The discovery and development of P2Y1 antagonists have provided valuable pharmacological tools and promising therapeutic candidates for the prevention and treatment of thrombotic diseases.[8] While nucleotide analogues have been instrumental in elucidating the role of the P2Y1 receptor, the focus has now shifted to non-nucleotide antagonists with improved pharmacokinetic and pharmacodynamic profiles. The availability of high-resolution crystal structures of the P2Y1 receptor will further facilitate structure-based drug design, enabling the development of even more potent and selective antagonists.[9] Continued research in this area holds the potential to deliver novel antiplatelet agents with improved efficacy and safety profiles compared to existing therapies.

References

- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Virtual screening leads to the discovery of novel non-nucleotide P2Y1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of competitive antagonists of the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation [mdpi.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

role of P2Y1 in platelet aggregation

An In-depth Technical Guide on the Core Role of P2Y1 in Platelet Aggregation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The purinergic P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a pivotal initiator of platelet activation and aggregation. While the P2Y12 receptor has been the primary target for major antiplatelet therapies, a growing body of evidence underscores the critical and distinct role of P2Y1, positioning it as a compelling target for novel antithrombotic strategies. This document provides a comprehensive technical overview of the P2Y1 receptor's function in platelet aggregation, detailing its signaling pathways, synergistic relationship with the P2Y12 receptor, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of the core mechanisms.

The P2Y1 Receptor: An Introduction

Platelets possess three distinct P2 receptors that respond to extracellular nucleotides: the ADP-activated P2Y1 and P2Y12 receptors, and the ATP-activated P2X1 receptor, a ligand-gated ion channel.[1] The P2Y1 receptor is a Gq protein-coupled receptor that plays an indispensable role in initiating the platelet response to ADP.[1][2][3] Its activation is responsible for the initial shape change and triggers a weak, transient platelet aggregation.[1][4] While not sufficient to cause a full and sustained aggregation response on its own, its function is an absolute prerequisite for ADP-induced aggregation to occur.[1][5] The human P2Y1 receptor is considered a specific ADP receptor, with ATP acting as a competitive antagonist.[6][7] Studies have identified approximately 150 P2Y1 receptors per human platelet.[2][8]

Recent investigations have also revealed that the P2Y1 receptor exhibits constitutive, agonist-independent activity in resting platelets, leading to basal Gq protein activation.[9][10][11] This suggests a role in maintaining a sensitized state, allowing platelets to respond rapidly to vascular injury.[10]

The P2Y1 Signaling Cascade

The signaling pathway of the P2Y1 receptor is a classic example of Gq-mediated signal transduction.

-

Activation: Upon binding of ADP, the P2Y1 receptor undergoes a conformational change, activating the associated heterotrimeric G protein, Gq.[2][3]

-

PLC Activation: The activated α-subunit of Gq stimulates phospholipase C-β (PLC-β).[2][10][12]

-

Second Messenger Generation: PLC-β hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][13]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the platelet's dense tubular system (the equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][10][13] This rapid increase in intracellular Ca2+ is the primary driver for the platelet shape change.[1]

-

PKC Activation: DAG, in concert with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various substrate proteins, contributing further to platelet activation.[13]

Caption: P2Y1 receptor signaling pathway leading to platelet shape change.

Core Role in Platelet Aggregation

ADP-induced platelet aggregation is a two-step process orchestrated by the synergistic action of the P2Y1 and P2Y12 receptors.[4]

-

Initiation (P2Y1-mediated): P2Y1 is responsible for the initial phase. Its activation leads to Ca2+ mobilization, which causes a rapid change in platelet morphology from a smooth disc to a spiny sphere.[1][4][14] This shape change is a prerequisite for subsequent aggregation.[15] P2Y1 signaling alone results in only a weak and reversible aggregation.[1][4] Pharmacological inhibition or genetic deletion of the P2Y1 receptor completely abolishes ADP-induced platelet aggregation and shape change.[1][5]

-

Amplification and Stabilization (P2Y12-mediated): The P2Y12 receptor, coupled to Gi, is responsible for the completion and stabilization of the platelet aggregate.[1][16] Its activation inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4][17] This reduction in cAMP, coupled with the Ca2+ signal from P2Y1, leads to the full, sustained, and irreversible aggregation response.[4][17] The P2Y12 receptor is the target of major antiplatelet drugs like clopidogrel and ticagrelor.[1][18]

The co-activation of both P2Y1 and P2Y12 is essential for a complete physiological response to ADP.[4][10]

Caption: Synergistic roles of P2Y1 and P2Y12 in platelet aggregation.

Data Presentation

Table 1: Comparison of Platelet ADP Receptors

| Feature | P2Y1 Receptor | P2Y12 Receptor |

| Primary Ligand | ADP[19] | ADP[4] |

| G-Protein Coupling | Gq[1][2] | Gi[4][17] |

| Primary Effector | Phospholipase C-β (PLC-β)[2] | Adenylyl Cyclase (AC)[4][17] |

| Key Second Messenger | IP3, DAG, ↑ Intracellular Ca²⁺[10][13] | ↓ cAMP[4][17] |

| Primary Role | Initiation of shape change, weak/transient aggregation[1][4] | Amplification and stabilization of aggregation[10][17] |

| Effect of Inhibition | Complete block of ADP-induced shape change and aggregation[1][5] | Inhibition of sustained aggregation; shape change persists[1] |

| Constitutive Activity | Yes, activates Gq basally[9][10] | Yes, inhibits adenylyl cyclase basally[10] |

Table 2: Properties of Selected P2Y1 Receptor Antagonists

| Antagonist | Type | Key Findings / Quantitative Data |

| MRS2500 | Competitive Antagonist[19], Inverse Agonist[9][10] | Completely blocks ADP-induced platelet aggregation.[19] Binds with high affinity to human platelets (Kd = 0.61 nM).[8] Abolishes the constitutive Gq signaling of the P2Y1 receptor.[9][10][11] |

| MRS2179 | Selective Antagonist, Inverse Agonist[9][10] | Prolongs the lag phase of collagen-induced aggregation.[14] Blocks ADP-induced platelet shape change with an IC50 of 3.16 µmol/l.[20] Abolishes constitutive P2Y1 activity.[9][10] |

| A2P5P / A3P5P | Competitive Antagonists[6][7] | Inhibit ADP-induced platelet shape change and aggregation with a pA2 value of ~5.[6][7] Competitively antagonize Ca²⁺ mobilization but have no effect on adenylyl cyclase inhibition.[6][7] |

| BPTU | Allosteric Antagonist[19] | Binds to a site between transmembrane helices, distinct from the ADP binding site, to substantially reduce platelet aggregation.[19] |

Experimental Protocols

Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol measures the increase in light transmission through a platelet suspension as aggregates form.

-

Principle: Single platelets in plasma scatter light. As they aggregate, the turbidity of the suspension decreases, allowing more light to pass through to a detector.

-

Methodology:

-

Blood Collection: Collect whole blood from consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is the PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells. The supernatant is the PPP, used to set the 100% aggregation baseline.

-

Assay Procedure: a. Pipette a defined volume of PRP (e.g., 250 µL) into a glass cuvette containing a magnetic stir bar. b. Place the cuvette in the heating block (37°C) of the aggregometer. Set the baseline to 0% aggregation using PRP and 100% using PPP. c. For antagonist studies, pre-incubate the PRP with the P2Y1 antagonist (e.g., MRS2500) for a specified time (e.g., 5-10 minutes) before adding the agonist. d. Add the agonist (e.g., ADP at a final concentration of 5-10 µM) to initiate aggregation. e. Record the change in light transmission for 5-10 minutes. Data is typically reported as the maximum percentage of aggregation.

-

Intracellular Calcium Mobilization Assay

This protocol measures changes in cytosolic free calcium concentration using a fluorescent indicator.

-

Principle: Ratiometric dyes like Fura-2 AM exhibit a shift in their excitation or emission spectrum upon binding to Ca²⁺. The ratio of fluorescence at two different wavelengths is proportional to the Ca²⁺ concentration.

-

Methodology:

-

Platelet Preparation: Prepare washed platelets or use gel-filtered platelets to remove plasma components.

-

Dye Loading: Incubate the platelets with Fura-2 AM (e.g., 2-5 µM) for 30-45 minutes at 37°C in the dark. The "AM" ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active Fura-2 inside.

-

Washing: Wash the platelets to remove extracellular dye.

-

Fluorimetry: a. Resuspend the Fura-2-loaded platelets in a suitable buffer (e.g., Tyrode's buffer) and place them in a quartz cuvette with stirring in a fluorometer maintained at 37°C. b. Record a baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm). c. Add the P2Y1 agonist (e.g., ADP) and continuously record the change in fluorescence ratio. d. The increase in the ratio indicates a rise in intracellular Ca²⁺ concentration.[6][7]

-

Caption: Experimental workflow for a Light Transmission Aggregometry (LTA) assay.

P2Y1 as a Therapeutic Target

The indispensable role of P2Y1 in initiating aggregation makes it an attractive target for antithrombotic therapy.[5][21] While P2Y12 inhibitors are highly effective, targeting P2Y1 offers a different therapeutic paradigm. P2Y1-null mice are resistant to thromboembolism but do not have a spontaneous bleeding tendency, suggesting that P2Y1 inhibition might provide an effective antithrombotic effect with a potentially wider therapeutic window and reduced bleeding risk compared to P2Y12 antagonists.[5][10][22] The discovery that P2Y1 antagonists can act as inverse agonists to quell constitutive receptor activity presents a novel strategy for modulating platelet reactivity in pathological conditions.[9][10][11] Developing selective P2Y1-targeting drugs is a promising avenue for future antiplatelet therapy.[10]

References

- 1. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]

- 5. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. The P2Y1 receptor is necessary for adenosine 5'-diphosphate-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]

- 10. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 14. The P2Y1 receptor plays an essential role in the platelet shape change induced by collagen when TxA2 formation is prevented - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The P2Y1 receptor is essential for ADP-induced shape change and aggregation in mouse platelets [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. ashpublications.org [ashpublications.org]

- 18. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]

- 19. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADP receptors of platelets and their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The platelet P2 receptors in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

P2Y1 receptor function in the central nervous system

An In-depth Technical Guide to P2Y1 Receptor Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2Y1 receptor (P2Y1R), a G-protein coupled purinergic receptor activated by adenosine diphosphate (ADP), is ubiquitously expressed throughout the central nervous system (CNS) and plays a critical role in a multitude of physiological and pathological processes.[1] It is a key modulator of neuron-glia communication, synaptic function, and neuronal activity.[2] In pathological contexts, such as neurodegenerative diseases, epilepsy, and ischemia, the P2Y1R often exhibits a noxious gain-of-function, contributing to neuroinflammation and excitotoxicity.[3] This guide provides a comprehensive overview of the P2Y1R's function in the CNS, detailing its signaling pathways, cellular distribution, physiological roles, and involvement in disease. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a technical resource for researchers and drug development professionals targeting this receptor.

Molecular Characteristics and Signaling Pathways

The P2Y1R is a metabotropic receptor that primarily couples to the Gαq/11 family of G-proteins.[4][5] Its activation by extracellular nucleotides, predominantly ADP, initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] The resulting elevation in intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), drives a wide array of downstream cellular responses.[5][6]

While Gαq coupling is primary, evidence also suggests potential coupling to Gαi, leading to the inhibition of adenylyl cyclase, and Gα12/13, which can activate RhoA/ROCK signaling pathways.[8][9] The specific downstream effects are highly context-dependent, varying with cell type and physiological state.[10]

Distribution and Expression in the CNS

The P2Y1R has a widespread distribution in the mammalian brain, expressed by neurons, astrocytes, and microglia.[11][4] Its expression levels can be dynamically regulated, often increasing in response to injury or disease.[11][3]

-

Neurons: P2Y1R is found on both pre- and postsynaptic terminals, as well as on dendrites, axons, and cell bodies.[11] Neuronal expression is notable in the hippocampus, cortex, striatum, and cerebellum.[4][12]

-

Astrocytes: Astrocytes exhibit high levels of P2Y1R expression.[11] This receptor is fundamental to astrocytic function, including the propagation of intercellular Ca2+ waves and communication with neurons.[11][13] In pathological states like Alzheimer's disease and ischemia, P2Y1R expression is significantly upregulated on reactive astrocytes.[3][10][14]

-

Microglia: P2Y1R is also expressed on microglia, where it is implicated in cellular responses to injury, such as process retraction and neuroprotection.[11][15]

| Cell Type | Location | Key Roles | References |

| Neurons | Presynaptic, Postsynaptic, Somatodendritic, Axonal | Modulation of neurotransmitter release, neuronal excitability, synaptic plasticity. | [11][7] |

| Astrocytes | Cell Body, Processes | Propagation of Ca2+ waves, gliotransmission, regulation of synaptic function, neuroinflammation. | [1][11][13] |

| Microglia | Cell Body, Processes | Process retraction, neuroprotection, modulation of neuroinflammatory responses. | [11][15] |

Physiological Functions

The P2Y1R is a key player in the complex signaling network that governs CNS function, primarily through its role in purinergic neuron-glia interactions.

Neuronal Function

-

Modulation of Neurotransmission: Presynaptic P2Y1Rs can modulate the release of neurotransmitters, including both glutamate and GABA.[11]

-

Neuronal Excitability: P2Y1R activation can influence neuronal excitability by modulating various ion channels. For instance, it can inhibit M-type K+ currents in hippocampal neurons, leading to increased excitability, or activate Ca2+-activated K+ channels in striatal neurons, causing decreased firing rates.[11][16][17]

-

Synaptic Plasticity: The receptor plays a role in synaptic plasticity, for example, by inhibiting N-methyl-D-aspartate receptors (NMDARs) and blocking the induction of long-term depression (LTD) in the prefrontal cortex.[11][18]

Glial Function

-

Astrocyte Network Activity: In astrocytes, P2Y1R is crucial for the initiation and propagation of intercellular Ca2+ waves, a primary mechanism for communication within the astrocytic network.[11][13]

-

Gliotransmission: Activation of astrocytic P2Y1R can trigger the Ca2+-dependent release of "gliotransmitters" such as glutamate and ATP.[11][13] This released glutamate can then act on neuronal NMDARs to modulate synaptic activity and neuronal function.[11]

-

Microglial Dynamics: While P2Y12 receptors are primarily associated with microglial motility, P2Y1R activation may be involved in the retraction of microglial processes.[11] Studies also suggest a neuroprotective role for microglial P2Y1R in the context of ischemic injury.[15][19]

Role in Pathological Conditions

In various CNS disorders, P2Y1R expression is upregulated, and its activity contributes to disease progression, a phenomenon described as a "noxious gain-of-function".[3]

-

Neurodegenerative Diseases (e.g., Alzheimer's Disease): In Alzheimer's disease (AD), P2Y1R is upregulated on reactive astrocytes surrounding amyloid-beta plaques.[10] This upregulation is linked to aberrant intracellular Ca2+ signaling in astrocytes, which promotes the release of transmitters that cause abnormal neural network activity and neuroinflammation.[1] Blockade of P2Y1R in AD mouse models has been shown to normalize network dysfunction and improve cognitive outcomes.[3]

-

Ischemia and Stroke: Following an ischemic event, massive amounts of ATP are released from damaged cells, leading to P2Y1R activation.[15] The role of P2Y1R in ischemia is complex. Astrocytic P2Y1R activation can contribute to cerebral damage by regulating cytokine and chemokine transcription.[3] Conversely, some studies suggest that microglial P2Y1R activation provides neuroprotective effects against ischemic injury.[15]

-

Traumatic Brain Injury (TBI) and Epilepsy: P2Y1R is implicated in the astrocytic hyperactivity observed following TBI and in epilepsy.[11] By promoting glutamate release from astrocytes, P2Y1R activation can contribute to excitotoxicity and neuronal damage.[11][13] Pharmacological blockade of P2Y1R has demonstrated neuroprotective effects and improved cognitive outcomes in TBI models.[11][3]

Pharmacology of the P2Y1 Receptor

The development of selective agonists and antagonists has been crucial for elucidating the function of P2Y1R.

| Compound Class | Compound | Type | Affinity / Potency | References |

| Agonists | ADP | Endogenous Agonist | EC50 ≈ 10 nM | [4] |

| 2-MeSADP | Synthetic Agonist | Full and potent agonist | [20] | |

| ATP | Endogenous Ligand | Partial agonist/antagonist | [21] | |

| Antagonists | MRS2500 | Competitive Antagonist | Potent and selective (nM range) | [4][22] |

| MRS2179 | Competitive Antagonist | Selective (nM range) | [4][23] | |

| BPTU | Non-nucleotide Antagonist | Allosteric inhibitor | [24] | |

| PPADS | Non-selective Antagonist | Also blocks other P2 receptors | [4] |

Key Experimental Methodologies

Studying the P2Y1R in the CNS requires a combination of molecular, cellular, and in vivo techniques.

Protocol: Calcium Imaging in Primary Astrocyte Cultures

This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) following P2Y1R activation, a hallmark of its Gq-coupled signaling.

-

Cell Culture: Plate primary astrocytes isolated from the cortex or hippocampus of neonatal rodents onto glass-bottomed dishes. Culture until confluent.

-

Dye Loading: Incubate the astrocyte cultures with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Imaging Setup: Mount the dish onto the stage of an inverted fluorescence microscope equipped with a perfusion system and a high-speed camera.

-

Baseline Measurement: Perfuse the cells with buffer and record baseline fluorescence for several minutes to ensure a stable signal.

-

Stimulation: Perfuse the cells with a known concentration of a P2Y1R agonist (e.g., 2-MeSADP). To confirm specificity, a separate experiment can be performed where cells are pre-incubated with a P2Y1R antagonist (e.g., MRS2500) before agonist application.

-

Data Acquisition: Record fluorescence intensity changes over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record emission at ~510 nm.

-

Analysis: Calculate the change in fluorescence intensity or the ratio of intensities (F340/F380) over time. The peak response following agonist application reflects the magnitude of the intracellular Ca2+ release.

Protocol: Patch-Clamp Electrophysiology on Brain Slices

This technique allows for the direct measurement of P2Y1R's effects on neuronal ion channels, membrane potential, and action potential firing. The following is based on protocols used to study striatal neurons.[16][17]

-

Slice Preparation: Acutely prepare brain slices (e.g., 250-300 µm thick) from the brain region of interest (e.g., striatum) of a rodent using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF at room or physiological temperature.

-

Cell Identification: Identify target neurons (e.g., medium spiny neurons in the striatum) using differential interference contrast (DIC) optics.

-

Patching: Using a glass micropipette filled with an appropriate internal solution, form a high-resistance (>1 GΩ) seal with the membrane of the target neuron (cell-attached or whole-cell configuration).

-

Voltage-Clamp Recordings: To study specific currents, clamp the neuron's membrane potential at a holding potential. Apply voltage steps or ramps to elicit ion channel activity. Apply P2Y1R agonists/antagonists via the perfusion system and measure changes in the recorded currents (e.g., outward K+ currents).[17]

-

Current-Clamp Recordings: To study excitability, record the neuron's membrane potential. Inject depolarizing current steps to elicit action potentials. Apply P2Y1R ligands and observe changes in resting membrane potential, input resistance, or the frequency of action potential firing.[17]

-

Data Analysis: Analyze recorded traces to quantify changes in current amplitude, channel kinetics, action potential frequency, and other membrane properties.

Experimental Workflow for Drug Development

The identification and validation of novel P2Y1R modulators for CNS disorders typically follows a multi-stage screening funnel.

Conclusion and Future Directions

The P2Y1 receptor is a central node in the purinergic signaling network of the CNS, critically influencing the dialogue between neurons and glial cells in both health and disease. Its widespread distribution and multifaceted roles in modulating neuronal excitability, synaptic plasticity, and neuroinflammation make it a compelling target for therapeutic intervention. The consistent observation of a "noxious gain-of-function" in conditions like Alzheimer's disease, TBI, and epilepsy highlights the therapeutic potential of P2Y1R antagonists.[11][10]

However, the development of CNS-penetrant P2Y1R drugs faces challenges. The context-dependent nature of its signaling—exerting different, sometimes opposing, effects depending on the cell type and pathological state—necessitates a nuanced approach to therapeutic targeting.[10][15] Future research should focus on dissecting the cell-specific downstream signaling pathways of P2Y1R and developing ligands with improved brain penetrance and selectivity. A deeper understanding of these complexities will be paramount to successfully translating the therapeutic promise of modulating P2Y1R into effective treatments for debilitating neurological disorders.

References

- 1. P2Y1 receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. P2Y Receptors in the Mammalian Nervous System: Pharmacology, Ligands and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 7. Roles of P2 receptors in glial cells: focus on astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. mdpi.com [mdpi.com]

- 12. P2X and P2Y receptors as possible targets of therapeutic manipulations in CNS illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 15. Neuroprotective effects of microglial P2Y1 receptors against ischemic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. P2Y1 receptor modulation of Ca2+-activated K+ currents in medium-sized neurons from neonatal rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. P2Y1 receptor modulation of Ca2+-activated K+ currents in medium-sized neurons from neonatal rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. P2Y1 receptors inhibit long-term depression in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. P2ry1 purinergic receptor P2Y, G-protein coupled 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. guidetopharmacology.org [guidetopharmacology.org]

- 22. Involvement of P2Y1, P2Y6, A1 and A2A Receptors in the Purinergic Inhibition of NMDA-Evoked Noradrenaline Release in the Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stimulation of P2Y1 receptors causes anxiolytic-like effects in the rat elevated plus-maze: implications for the involvement of P2Y1 receptor-mediated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Endogenous Agonists for the P2Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the endogenous agonists targeting the P2Y1 receptor, a critical player in a multitude of physiological processes. The document delves into the receptor's core pharmacology, signaling mechanisms, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using detailed diagrams.

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. It is activated by extracellular nucleotides and plays a pivotal role in numerous physiological and pathophysiological processes, most notably in platelet aggregation and thrombosis.[1] The receptor is widely distributed in various tissues, including platelets, endothelial cells, smooth muscle cells, and neurons, making it a significant target for therapeutic intervention.

Endogenous Agonists and Their Potency

The primary endogenous agonist for the P2Y1 receptor is Adenosine Diphosphate (ADP) . Adenosine Triphosphate (ATP) also acts as an endogenous ligand, though its role is more complex, functioning as a partial agonist or even an antagonist depending on the receptor's expression levels and the cellular context.

Quantitative Data on Agonist Potency

The potency of endogenous and synthetic agonists at the P2Y1 receptor is typically quantified by their half-maximal effective concentration (EC50) or their inhibition constant (Ki). The following tables summarize the available quantitative data for key endogenous and reference agonists.

| Agonist | Receptor Species | Assay Type | Measured Parameter | Value (nM) | Reference |

| ADP | Human | Inositol Phosphate Accumulation | EC50 | 14 ± 0.31 | [2] |

| ADP | Human | Calcium Mobilization | EC50 | 59.7 ± 15.3 | [2] |

| ATP | Human | Inositol Phosphate Accumulation | EC50 | 1500 | [3] |

| 2-MeSADP | Human | Inositol Lipid Hydrolysis | EC50 | Sub-nanomolar to low nanomolar | [4] |

| 2-MeSADP | Turkey | - | EC50 | 59 | [3] |

| 2-MeS-ATP | Human | - | EC50 | 8 | [3] |

Table 1: Potency of Endogenous and Synthetic Agonists at the P2Y1 Receptor.

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by an agonist initiates a well-defined signaling cascade primarily through the Gq/11 family of G proteins. This pathway is central to the receptor's physiological effects.

Gq/11-Mediated Activation of Phospholipase C

Upon agonist binding, the P2Y1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit dissociates and stimulates the enzyme Phospholipase C (PLC).[5][6]

Generation of Second Messengers: IP3 and DAG

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7][8]

Intracellular Calcium Mobilization and PKC Activation

IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][3][8] The increase in intracellular calcium concentration is a key event in P2Y1-mediated cellular responses. Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[8]

Experimental Protocols

Characterization of P2Y1 receptor agonists relies on a set of robust in vitro assays. The following sections provide detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: Cells expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to free calcium, resulting in an increase in fluorescence intensity, which is measured over time.[9][10][11][12]

Methodology:

-

Cell Culture: Culture cells (e.g., HEK293 or CHO cells) stably or transiently expressing the human P2Y1 receptor in appropriate media. Seed the cells into 96- or 384-well black, clear-bottom microplates and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-5) and an organic anion transport inhibitor like probenecid to prevent dye leakage.[12] Remove the culture medium from the cells and add the dye loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

-

Agonist Preparation: Prepare serial dilutions of the endogenous agonist (e.g., ADP) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence for a short period (10-20 seconds).

-

Agonist Addition and Data Acquisition: Automatically inject the agonist solutions into the wells while continuously measuring the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response and subsequent decay.[10]

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A radiolabeled ligand with known affinity for the P2Y1 receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound (the endogenous agonist). The amount of radioligand bound to the receptor is measured, and the displacement by the test compound is used to calculate its inhibitory constant (Ki).

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the P2Y1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an appropriate assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, a fixed concentration of a radiolabeled P2Y1 ligand (e.g., [³H]MRS2500, a potent antagonist, is often used, though a labeled agonist like [³H]ADP could be employed), and assay buffer.

-

Non-specific Binding: Membrane preparation, the radiolabeled ligand, and a high concentration of an unlabeled P2Y1 antagonist to saturate the receptors.

-

Competition Binding: Membrane preparation, the radiolabeled ligand, and varying concentrations of the unlabeled endogenous agonist (e.g., ADP).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay is a functional measure of P2Y1 receptor activity, particularly relevant given its role in hemostasis.

Principle: Light transmission aggregometry (LTA) is the gold standard. Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is measured. When a platelet agonist like ADP is added, platelets aggregate, causing the PRP to become clearer and allowing more light to pass through. The change in light transmission is recorded over time as a measure of aggregation.[13]

Methodology:

-

Blood Collection and PRP Preparation: Draw whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed.

-

Aggregometer Setup: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

-

Aggregation Measurement: Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. After a brief equilibration period, add a specific concentration of ADP to the PRP.

-

Data Recording: Record the change in light transmission over a set period (e.g., 5-10 minutes). The output is an aggregation curve showing the percentage of aggregation over time.

-

Data Analysis: From the aggregation curve, parameters such as the maximum aggregation percentage and the slope of the aggregation curve can be determined to quantify the platelet response to the agonist.

Conclusion

Adenosine diphosphate is the principal endogenous agonist for the P2Y1 receptor, initiating a Gq/11-mediated signaling cascade that is fundamental to a range of physiological responses, particularly platelet activation. The experimental protocols detailed in this guide provide a robust framework for the characterization of P2Y1 receptor agonists and the elucidation of its signaling pathways. A thorough understanding of these aspects is crucial for the ongoing development of novel therapeutics targeting this important receptor.

References

- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Inositol Triphosphate / Diacylglycerol / Calcium Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

A Technical Guide to P2Y1 Receptor Expression and Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical mediator in a vast array of physiological processes, most notably platelet aggregation, neurotransmission, and vascular tone regulation. Its widespread expression across numerous cell types underscores its importance as a therapeutic target for thrombotic, inflammatory, and neurological disorders. This technical guide provides an in-depth overview of P2Y1 receptor expression, quantitative data, associated signaling pathways, and detailed experimental protocols for its study. The information is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate P2Y1 receptor pharmacology and function.

P2Y1 Receptor Expression Profile

The P2Y1 receptor is expressed in a multitude of human tissues and cell types. Its presence is well-documented in the central nervous system, the cardiovascular system, hematopoietic cells, and various other peripheral tissues.

Key Cell Types Expressing P2Y1 Receptor:

-

Platelets: The P2Y1 receptor, alongside the P2Y12 receptor, is essential for ADP-induced platelet shape change and aggregation, making it a key player in hemostasis and thrombosis.[1][2][3][4]

-

Nervous System: Expression is found on both neurons and glial cells (astrocytes, microglia).[5][6][7][8] In neurons, it is located pre- and postsynaptically, where it modulates neurotransmitter release.[7] In astrocytes, it plays a role in calcium wave propagation and gliotransmission.[5][7]

-

Cardiovascular System: The receptor is present on endothelial cells, vascular smooth muscle cells, and cardiac fibroblasts.[9][10] Its activation on endothelial cells often leads to the production of nitric oxide (NO) and subsequent vasodilation.[9][11]

-

Immune Cells: P2Y1 is expressed on a wide range of immune cells, including T cells, B cells, macrophages, neutrophils, eosinophils, dendritic cells, and mast cells, where it contributes to processes like chemotaxis and cytokine release.[9][12][13]

-

Other Tissues: Significant expression has also been identified in erythroblasts, the retina, and the gastrointestinal tract, including the intestinal epithelium.[14][15][16][17]

Quantitative Expression Data

Quantitative analysis of P2Y1 receptor expression is crucial for understanding its physiological relevance in different contexts. Data is primarily derived from mRNA quantification via RT-qPCR and protein quantification via radioligand binding assays. It is important to note that absolute protein expression levels (e.g., Bmax values) can vary significantly between studies due to different experimental conditions and methodologies.

Table 1: Relative mRNA Expression of Human P2Y1 Receptor

This table summarizes the relative abundance of P2Y1 mRNA across various human tissues as determined by quantitative reverse transcription-polymerase chain reaction (RT-PCR).[6][10]

| Tissue/Cell Type | Relative Expression Level | Technique Used |

| Placenta | High | RT-PCR[10] |

| Prostate | High | Northern Blot, RT-PCR[10][18] |

| Ovary | High | Northern Blot[18] |

| Brain | Moderate | RT-PCR[10] |

| Intestine | Moderate | RT-PCR[10] |

| Skeletal Muscle | Moderate | Northern Blot, RT-PCR[10] |

| Heart | Moderate | Northern Blot, RT-PCR[10] |

| Macrophages | Moderate | RT-PCR[10] |

| Lung | Low | RT-PCR[10] |

| Spleen | Low | RT-PCR[10] |

| Liver | Very Low | RT-PCR[10] |

| Kidney | Very Low | RT-PCR[10] |

Table 2: Receptor Density from Radioligand Binding Studies

Radioligand binding assays are used to determine the density of receptors (Bmax) in a given tissue or cell preparation. While comprehensive comparative data is sparse, individual studies provide valuable quantitative insights.

| Cell/Tissue Type | Radioligand | Kd (Dissociation Constant) | Bmax (Receptor Density) |

| Sf9 cells (human P2Y1) | [125I]MRS2500 | 1.2 nM[19] | Not reported |

| Sf9 cells (human P2Y1) | [3H]MRS2279 | 5-10 nM[20] | Not reported |

| Human Platelets | Data not consistently reported | ~100-300 sites/platelet (estimated) |

Signaling Pathways

Activation of the P2Y1 receptor by ADP initiates a canonical signaling cascade through the Gαq/11 family of G proteins. This pathway is central to the receptor's function in mediating intracellular calcium mobilization.

Canonical Gαq/11 Pathway

-

Agonist Binding: ADP binds to the P2Y1 receptor.

-

G Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

PLC Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).[5][9]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[5]

-

PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates downstream target proteins to elicit a cellular response.[5]

Alternative Signaling

In certain contexts, particularly inflammation, P2Y1 activation in platelets can also engage non-canonical pathways involving the small GTPases Rac1 and RhoA, which are crucial for promoting platelet motility and interaction with leukocytes.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study P2Y1 receptor expression and function.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This protocol allows for the quantification of P2Y1 mRNA levels in a given sample.

Methodology:

-

RNA Isolation: Extract total RNA from target cells or tissues using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen). Treat with RNase-free DNase to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or a Bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix in a 20 µL final volume containing:

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a program such as:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of: 95°C for 15 sec, 60°C for 1 min

-

Melt curve analysis to confirm product specificity.

-

-

Data Analysis: Determine the cycle threshold (Ct) values. For relative quantification, use the ΔΔCt method, normalizing P2Y1 expression to a stable housekeeping gene (e.g., GAPDH, ACTB). For absolute quantification, generate a standard curve using a plasmid of known copy number.[21]

Western Blotting for Protein Detection

This method detects the P2Y1 protein and provides semi-quantitative data on its expression level.

Methodology:

-

Sample Preparation: Lyse cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA Protein Assay Kit.

-

Gel Electrophoresis: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane with a specific rabbit polyclonal anti-P2Y1 receptor antibody (e.g., 1:200-1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[4][23]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[22]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.[23]

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Immunohistochemistry (IHC) for Tissue Localization

IHC is used to visualize the distribution of the P2Y1 receptor within intact tissue sections.

Methodology:

-

Tissue Preparation: Fix the tissue in 10% neutral buffered formalin and embed in paraffin wax. Cut 4-5 µm sections and mount on charged microscope slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by steaming slides in 0.01 M sodium citrate buffer (pH 6.0) for 20-30 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% H2O2. Block non-specific binding sites using a universal protein block or serum from the secondary antibody host species for 20 minutes.

-

Primary Antibody Incubation: Apply the primary anti-P2Y1 antibody (e.g., rabbit polyclonal) diluted in antibody diluent and incubate for 45-60 minutes at room temperature or overnight at 4°C.[4]

-

Secondary Antibody & Detection: After rinsing, apply a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 30 minutes, followed by an avidin-biotin-HRP complex or streptavidin-HRP for 30 minutes.

-

Visualization: Develop the signal with a suitable chromogen substrate (e.g., DAB or AP Red), which produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Lightly counterstain the tissue with hematoxylin to visualize nuclei, dehydrate, clear, and mount with a coverslip.

-

Imaging: Examine the slides under a light microscope to assess the location and intensity of P2Y1 receptor staining.

Calcium Imaging for Functional Analysis

This functional assay measures changes in intracellular calcium concentration ([Ca2+]i) following P2Y1 receptor activation.

Methodology:

-

Cell Culture: Plate cells (e.g., primary astrocytes, endothelial cells, or a cell line expressing P2Y1) onto glass-bottom dishes or 96-well plates and grow to 80-90% confluency.[24]

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS with 20 mM HEPES). Incubate cells with a calcium-sensitive fluorescent dye, such as 2-5 µM Fluo-4 AM or Fura-2 AM, for 30-60 minutes at 37°C in the dark. Probenecid may be included to prevent dye extrusion.[2][12][24]

-

Washing: Gently wash the cells twice with the assay buffer to remove excess extracellular dye.[24]

-

Imaging and Stimulation: Place the plate into a fluorescence microplate reader or onto an inverted fluorescence microscope equipped with a camera.[12]

-

Data Acquisition: Record baseline fluorescence for 10-20 seconds. Then, add the P2Y1 agonist (e.g., ADP or 2-MeSADP) and continuously record the fluorescence signal for at least 120 seconds to capture the peak response.[24]

-

Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. Normalize the data by expressing the fluorescence at each time point (F) as a ratio of the initial baseline fluorescence (F₀). The resulting F/F₀ ratio is plotted against time to visualize the calcium transient.[24]

Radioligand Binding Assay for Receptor Quantification

This assay is the gold standard for quantifying receptor density (Bmax) and affinity (Kd) using a radiolabeled antagonist.

Methodology:

-

Membrane Preparation: Prepare cell membranes from P2Y1-expressing cells or tissues by homogenization followed by centrifugation to isolate the membrane fraction.

-

Assay Setup:

-

Saturation Binding: Incubate a fixed amount of membrane protein (5-10 µg) with increasing concentrations of a high-affinity P2Y1 radioligand (e.g., [3H]MRS2279 or [125I]MRS2500) in an appropriate binding buffer.[19][20][25]

-

Competition Binding: Incubate membranes with a fixed concentration of the radioligand and increasing concentrations of an unlabeled competitor drug.

-

-

Defining Non-Specific Binding: In a parallel set of tubes, include a high concentration of a non-labeled P2Y1 antagonist (e.g., 10 µM MRS2179) to determine non-specific binding.[20]

-

Incubation: Incubate the reactions for 30-60 minutes at 4°C or 25°C to reach equilibrium.[11][20]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[25]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the competitor concentration to determine the IC50, which can be converted to a Ki value.

-

Conclusion

The P2Y1 receptor's extensive expression and integral role in fundamental cellular processes establish it as a subject of intense research and a promising target for therapeutic intervention. A thorough understanding of its cellular distribution, signaling mechanisms, and expression levels is paramount for the development of novel modulators. The standardized protocols and quantitative data presented in this guide offer a robust framework for researchers to accurately characterize the P2Y1 receptor, thereby accelerating discoveries in this critical area of pharmacology.

References

- 1. researchgate.net [researchgate.net]